molecular formula C11H7BrClNO3S B15228064 Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate

Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate

Cat. No.: B15228064
M. Wt: 348.60 g/mol
InChI Key: XUTPPEITEQKLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C11H7BrClNO3S

Molecular Weight

348.60 g/mol

IUPAC Name

methyl 4-bromo-2-(3-chlorophenoxy)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H7BrClNO3S/c1-16-10(15)8-9(12)14-11(18-8)17-7-4-2-3-6(13)5-7/h2-5H,1H3

InChI Key

XUTPPEITEQKLTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)OC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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